molecular formula C6H10N2S B2521092 4-Isopropylthiazol-5-amine CAS No. 72632-66-7

4-Isopropylthiazol-5-amine

Cat. No.: B2521092
CAS No.: 72632-66-7
M. Wt: 142.22
InChI Key: BOPCJXDJCSOVGI-UHFFFAOYSA-N
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Description

4-Isopropylthiazol-5-amine is a heterocyclic organic compound with the molecular formula C6H10N2S. It belongs to the thiazole family, which is characterized by a five-membered ring containing both sulfur and nitrogen atoms. Thiazole derivatives are known for their diverse biological activities and applications in various fields, including pharmaceuticals, agrochemicals, and materials science .

Scientific Research Applications

Safety and Hazards

The safety data sheet for 4-Isopropylthiazol-5-amine provides information on its hazards. It includes precautionary statements such as keeping out of reach of children, obtaining special instructions before use, and avoiding breathing dust/fume/gas/mist/vapours/spray .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Isopropylthiazol-5-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of enaminones with cyanamide and elemental sulfur, which provides 2-amino-5-acylthiazoles in good yields . Another approach involves the reaction of 2-bromo-1-(2,5-dichlorothien-3-yl) ethanone with thiourea and substituted thioamides .

Industrial Production Methods: Industrial production of this compound may involve multi-component reactions under metal-free conditions. For example, ketones, aldehydes, ammonium salts, and elemental sulfur can be self-assembled to produce thiazoles in moderate to good yields . These methods are advantageous due to their simplicity and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions: 4-Isopropylthiazol-5-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are employed under basic or acidic conditions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiazolidine derivatives.

    Substitution: Various substituted thiazole derivatives depending on the reagents used.

Comparison with Similar Compounds

Properties

IUPAC Name

4-propan-2-yl-1,3-thiazol-5-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2S/c1-4(2)5-6(7)9-3-8-5/h3-4H,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOPCJXDJCSOVGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(SC=N1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72632-66-7
Record name 4-(propan-2-yl)-1,3-thiazol-5-amine
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